

An In-depth Technical Guide to Fmoc-S-trityl-L-penicillamine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Fmoc-Pen(Trt)-OH

Cat. No.: B613399

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the structure, properties, and synthesis of Fmoc-S-trityl-L-penicillamine, a crucial building block in peptide chemistry and drug discovery.

Core Structure and Properties

Fmoc-S-trityl-L-penicillamine is a derivative of the non-proteinogenic amino acid L-penicillamine, characterized by the presence of two key protecting groups: a fluorenylmethyloxycarbonyl (Fmoc) group on the amine and a trityl (triphenylmethyl) group on the sulfur atom. This dual protection strategy allows for its versatile use in solid-phase peptide synthesis (SPPS), where the orthogonal deprotection of these groups is essential for the controlled assembly of complex peptide sequences.^{[1][2]} The bulky trityl group provides steric hindrance, preventing the oxidation of the thiol group, while the base-labile Fmoc group temporarily protects the alpha-amino group.

Physicochemical Data

A summary of the key quantitative data for Fmoc-S-trityl-L-penicillamine is presented in the table below for easy reference and comparison.

Property	Value
IUPAC Name	(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methyl-3-tritylsulfanylbutoanoic acid
CAS Number	201531-88-6
Molecular Formula	C ₃₉ H ₃₅ NO ₄ S
Molecular Weight	613.76 g/mol
Appearance	White to off-white powder[1][3]
Optical Rotation	[α] ²⁰ /D +31 ± 4° (c=1 in MeOH)[1]
Purity	≥95% to ≥99.5% (by Chiral HPLC)
Solubility	Soluble in methanol, chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.
Storage Temperature	2-8°C or -15°C to -25°C

Synthesis and Purification

The synthesis of Fmoc-S-trityl-L-penicillamine is a two-step process starting from L-penicillamine. The following is a generalized experimental protocol based on standard organic chemistry principles, as specific, detailed procedures were not available in the searched literature.

Experimental Protocol: Synthesis of Fmoc-S-trityl-L-penicillamine

Step 1: S-tritylation of L-penicillamine

- **Dissolution:** L-penicillamine is dissolved in a suitable organic solvent, such as a mixture of dichloromethane (DCM) and dimethylformamide (DMF).
- **Base Addition:** A base, typically a tertiary amine like triethylamine (TEA) or diisopropylethylamine (DIEA), is added to the solution to deprotonate the thiol group, forming

a thiolate.

- **Tritylation:** Triphenylmethyl chloride (trityl chloride) is added to the reaction mixture. The thiolate anion acts as a nucleophile, attacking the trityl chloride to form the S-trityl ether.
- **Reaction Monitoring:** The reaction progress is monitored by thin-layer chromatography (TLC) until the starting material is consumed.
- **Work-up and Isolation:** The reaction mixture is typically washed with aqueous solutions to remove the amine salt and any unreacted starting materials. The organic layer is then dried and the solvent is removed under reduced pressure to yield crude S-trityl-L-penicillamine.

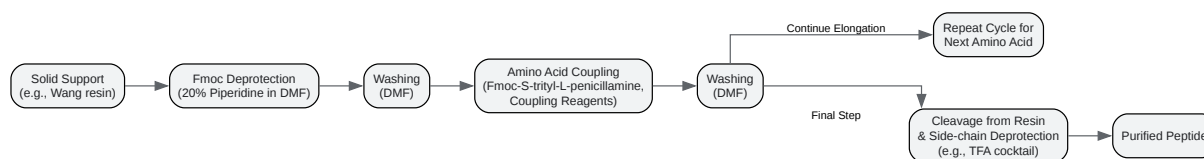
Step 2: N-Fmoc protection of S-trityl-L-penicillamine

- **Dissolution:** The crude S-trityl-L-penicillamine is dissolved in a suitable solvent, often a mixture of an organic solvent like dioxane or acetone and an aqueous basic solution (e.g., sodium bicarbonate or sodium carbonate).
- **Fmocylation:** 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) is added to the solution. The deprotonated amino group of the S-trityl-L-penicillamine attacks the carbonyl carbon of the Fmoc reagent, leading to the formation of the Fmoc-protected amino acid.
- **Reaction Monitoring:** The reaction is monitored by TLC for the disappearance of the starting amine.
- **Work-up and Purification:** Upon completion, the reaction mixture is acidified, and the product is extracted into an organic solvent. The organic layer is washed, dried, and the solvent evaporated. The crude product is then purified, typically by column chromatography on silica gel or by recrystallization from a suitable solvent system to afford pure Fmoc-S-trityl-L-penicillamine.

Application in Solid-Phase Peptide Synthesis (SPPS)

Fmoc-S-trityl-L-penicillamine is a valuable reagent for the incorporation of penicillamine residues into synthetic peptides. The following diagram illustrates the general workflow of its

use in Fmoc-based SPPS.



[Click to download full resolution via product page](#)

Caption: General workflow for the incorporation of Fmoc-S-trityl-L-penicillamine in Fmoc-based solid-phase peptide synthesis.

Chemical Structure Visualization

The chemical structure of Fmoc-S-trityl-L-penicillamine is depicted below, highlighting its key functional groups.

Caption: Chemical structure of (2R)-Fmoc-S-trityl-L-penicillamine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. Fmoc-S-trityl-L-penicillamine [anaspec.com]
- 3. aaep.bocsci.com [aaep.bocsci.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to Fmoc-S-trityl-L-penicillamine]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b613399#structure-of-fmoc-s-trityl-l-penicillamine\]](https://www.benchchem.com/product/b613399#structure-of-fmoc-s-trityl-l-penicillamine)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com